molecular formula C17H15NO3S B5194121 2-Methyl-8-quinolyl 2-methylbenzenesulfonate

2-Methyl-8-quinolyl 2-methylbenzenesulfonate

Cat. No.: B5194121
M. Wt: 313.4 g/mol
InChI Key: RUYYRHMDMMXYHV-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolyl 2-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 2-position and a benzenesulfonate group at the 8-position.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12-6-3-4-9-16(12)22(19,20)21-15-8-5-7-14-11-10-13(2)18-17(14)15/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYYRHMDMMXYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl 2-methylbenzenesulfonate typically involves the reaction of 2-methylquinoline with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl 2-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-8-quinolyl 2-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl 2-methylbenzenesulfonate involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can be leveraged for its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-8-quinolinol: A methyl-substituted quinolinol derivative with fungicidal properties.

    8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.

    5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties

Uniqueness

2-Methyl-8-quinolyl 2-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenesulfonate group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

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